molecular formula C7H8BrClN2O2 B3273740 2-Amino-5-bromo-4-methyl nicotinic acid hcl CAS No. 59414-89-0

2-Amino-5-bromo-4-methyl nicotinic acid hcl

Cat. No.: B3273740
CAS No.: 59414-89-0
M. Wt: 267.51 g/mol
InChI Key: BCISCWGZRSBOHW-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methyl nicotinic acid hydrochloride is a chemical compound with the molecular formula C7H7BrN2O2·HCl It is a derivative of nicotinic acid, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-methyl nicotinic acid hydrochloride typically involves the bromination of 4-methyl nicotinic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step. The reaction is usually carried out in a solvent such as acetic acid or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-methyl nicotinic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

2-Amino-5-bromo-4-methyl nicotinic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-5-bromo-4-methyl nicotinic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-4-methyl nicotinic acid: The parent compound without the hydrochloride group.

    2-Amino-5-bromo-4-methoxy nicotinic acid: A derivative with a methoxy group instead of a methyl group.

    2-Amino-5-chloro-4-methyl nicotinic acid: A similar compound with a chlorine atom instead of bromine.

Uniqueness

2-Amino-5-bromo-4-methyl nicotinic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-amino-5-bromo-4-methylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.ClH/c1-3-4(8)2-10-6(9)5(3)7(11)12;/h2H,1H3,(H2,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCISCWGZRSBOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659345
Record name 2-Amino-5-bromo-4-methylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59414-89-0
Record name 2-Amino-5-bromo-4-methylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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